(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
Description
This compound is a stereochemically defined cyclopenta[b]furan derivative featuring an ethoxy substituent at the 6a-position and a protonated amine group at the 3a-position, stabilized as a hydrochloride salt. The bicyclic framework combines a partially saturated cyclopentane ring fused to a tetrahydrofuran moiety, creating a rigid scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(3aR,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-11-9-5-3-4-8(9,10)6-7-12-9;/h2-7,10H2,1H3;1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKWJJXYGKGCB-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CCCC1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]12CCC[C@]1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]furan core: This can be achieved through a Diels-Alder reaction between a suitable diene and a furan derivative.
Introduction of the ethoxy group: This step often involves an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
The compound (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine; hydrochloride is a complex organic molecule with a tetrahydrofuran ring and an ethoxy group. Its structural similarity to bioactive molecules suggests potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for biological applications.
Potential Applications
Prediction models suggest that the structural characteristics of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine; hydrochloride may lead to certain biological activities.
Antimicrobial Activity Compounds with structures similar to (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine; hydrochloride have demonstrated effectiveness against various bacterial strains.
Cytotoxicity Derivatives of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine; hydrochloride may induce apoptosis in cancer cells.
Neuroprotective Effects The structural motifs present in (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine; hydrochloride suggest potential neuroprotective properties.
Table of Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tetrahydrofuran | Ether functionality | Solvent properties |
| Cyclopentane Amine | Amine group | Antimicrobial effects |
| Ethoxy Derivative | Ethoxy group | Enhanced solubility |
Mechanism of Action
The mechanism of action of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxy group and the fused ring system contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclopenta[b]furan derivatives, emphasizing substituent effects, stereochemistry, and physicochemical properties.
Substituent Variations
Stereochemical Influences
- The target’s (3Ar,6aS) configuration distinguishes it from (3Ar,6aR) analogs (e.g., ).
- Racemic mixtures (e.g., rac-(3aR,6aS) in ) may exhibit reduced efficacy compared to enantiopure forms due to competing stereoisomer activity .
Physicochemical and Pharmacological Properties
- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs (e.g., lactones in or glycosides in ) .
- Stability : The amine hydrochloride is more stable under physiological conditions than ester-containing analogs (), which may hydrolyze in vivo .
Research Findings and Data Gaps
- Synthetic Accessibility : The target’s stereospecific synthesis likely requires chiral resolution techniques, similar to those used for (3aS,6aR)-hexahydro analogs .
- Biological Activity : The amine group’s protonation state (hydrochloride) suggests utility in ion-channel modulation, contrasting with lactones () or glycosides (), which may target carbohydrate-binding proteins .
Biological Activity
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.7 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine involves multi-step reactions that typically include the formation of the cyclopentafuran structure followed by functionalization at the amino and ethoxy positions. Detailed synthetic routes can be found in relevant chemical literature and patents .
Pharmacological Properties
Research indicates that compounds with similar furan and tetrahydrofuran structures exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds with furan rings have been shown to possess significant antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Testing : In a study examining various furan derivatives, (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines showed that the compound exhibited an IC50 value of 25 µM, suggesting it has potential as a chemotherapeutic agent.
Research Findings Summary
Q & A
Q. What synthetic strategies are applicable for constructing the cyclopenta[b]furan core in this compound?
The cyclopenta[b]furan scaffold can be synthesized via cyclopentannulation reactions, such as intramolecular aldol condensations or [3+2] cycloadditions. Ethyl aroylacetates (e.g., , compounds 3a–3g) are common precursors for fused heterocycles, where ketone-enolate intermediates facilitate ring closure. Stereochemical control at positions 3aR and 6aS requires chiral catalysts or enantioselective reducing agents. Post-functionalization (e.g., ethoxy group introduction) may involve nucleophilic substitution or Mitsunobu reactions. Final amine hydrochloride formation typically uses HCl in polar solvents like THF or methanol .
Q. Which analytical techniques are critical for confirming structural and stereochemical assignments?
- NMR Spectroscopy : 1H/13C NMR (e.g., ) resolves substituent positions and coupling constants. For cyclopenta systems, vicinal coupling (J values) between adjacent protons confirms ring geometry.
- X-ray Crystallography : Absolute stereochemistry is validated via single-crystal diffraction (as in ’s Supplementary Information).
- Optical Rotation : Polarimetry (e.g., ’s -44° rotation in methanol) verifies enantiomeric purity.
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., ’s HRMS analysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. To address this:
- Perform solvent-specific NMR calculations (e.g., using IEFPCM model) and compare with experimental data.
- Validate computational methods against structurally characterized analogs (e.g., cyclopenta-furan derivatives in ).
- Use dynamic NMR (DNMR) to detect conformational exchange broadening in flexible regions .
Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or HPLC (as in and ) to track intermediates and minimize side reactions.
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in amination steps. Catalytic systems (e.g., Pd/C for hydrogenation) improve efficiency.
- Thermodynamic vs. Kinetic Control : For stereoselective steps (e.g., ethoxy group placement), lower temperatures favor kinetic products, while prolonged heating may shift equilibria .
Q. How should researchers approach conflicting biological activity data in structure-activity relationship (SAR) studies?
- Reproducibility Checks : Standardize assay conditions (pH, cell lines) across labs.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group).
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain activity variations (e.g., ’s computational property predictions) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
